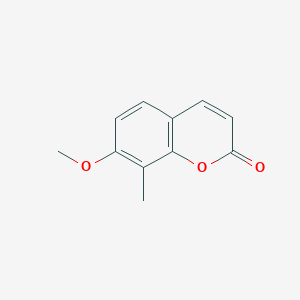

7-Methoxy-8-methyl-chromen-2-one

Description

7-Methoxy-8-methyl-chromen-2-one (C₁₁H₁₀O₃) is a substituted coumarin derivative featuring a methoxy group (-OCH₃) at position 7 and a methyl group (-CH₃) at position 8 of the benzopyrone scaffold. Coumarins are widely studied for their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties . The substitution pattern on the coumarin core significantly influences its physicochemical properties and biological interactions. This compound has been investigated in the context of leishmaniasis inhibition, where its lipophilic substituents may enhance membrane permeability and target binding .

Propriétés

IUPAC Name |

7-methoxy-8-methylchromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O3/c1-7-9(13-2)5-3-8-4-6-10(12)14-11(7)8/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCTKIMBTXIYGBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1OC(=O)C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10459040 | |

| Record name | 7-methoxy-8-methyl-chromen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10459040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.19 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14002-94-9 | |

| Record name | 7-methoxy-8-methyl-chromen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10459040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Applications De Recherche Scientifique

Anticancer Activity

Numerous studies have highlighted the anticancer properties of 7-Methoxy-8-methyl-chromen-2-one and its derivatives.

- Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle progression. For instance, a study demonstrated that derivatives of this compound exhibited significant cytotoxic effects against several cancer cell lines, including hepatocellular carcinoma (HepG2) and breast cancer (MCF-7) cells .

- Case Study : In a specific investigation, the synthesis of 8-substituted derivatives of this compound was reported to enhance its cytotoxicity against HepG2 cells. The most potent derivative showed an IC50 value significantly lower than that of the parent compound, indicating improved efficacy .

Enzyme Inhibition

This compound has also been studied for its ability to inhibit various enzymes, which is crucial for developing therapeutic agents.

- Carbonic Anhydrase Inhibition : Some derivatives have been identified as selective inhibitors of carbonic anhydrases (hCA IX and hCA XII), which are implicated in tumor growth and metastasis. These compounds displayed low nanomolar Ki values, suggesting strong binding affinity and potential for cancer therapy .

- Cholinesterase Inhibition : Research indicates that certain coumarin derivatives exhibit inhibitory effects on acetylcholinesterase, which is relevant for treating neurodegenerative diseases like Alzheimer's .

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against various bacterial strains, making it a candidate for developing new antibiotics.

- Mechanism : The presence of the methoxy group enhances the lipophilicity of the molecule, allowing better interaction with bacterial membranes.

Photoprotective Properties

Research has indicated that this compound exhibits photoprotective effects against ultraviolet (UV) radiation.

- Mechanism : The compound can absorb UV light and reduce oxidative stress in skin cells, suggesting its potential use in sunscreens or skin protective formulations .

Application in Agriculture

The phytotoxic effects of this compound have been studied concerning plant growth regulation.

- Case Study : A study found that this compound inhibited the growth of Italian ryegrass seedlings, indicating its potential as a natural herbicide or growth regulator in agricultural applications .

Summary Table of Applications

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogues

Structural and Functional Group Variations

The biological and chemical profiles of coumarin derivatives are highly dependent on substituent type, position, and electronic effects. Below is a comparative analysis of 7-methoxy-8-methyl-chromen-2-one with key analogues:

Table 1: Structural and Functional Comparison of Coumarin Derivatives

Physicochemical Properties

- Solubility : Hydroxy groups (e.g., in 8-acetyl-7-hydroxy-2H-chromen-2-one) increase water solubility via hydrogen bonding, whereas methyl/methoxy groups reduce polarity .

- Thermal Stability : Acetyl and hydroxy groups (e.g., in 8-acetyl-7-hydroxy-2H-chromen-2-one) contribute to higher melting points due to intermolecular hydrogen bonding .

Q & A

Q. What are the optimal synthetic routes for 7-Methoxy-8-methyl-chromen-2-one?

- Methodological Answer : The compound can be synthesized via acid-catalyzed condensation reactions. For example:

- Resorcinol-based synthesis : Use resorcinol, malic acid, and sulfuric acid under controlled temperatures (0–5°C for 12 h, then 80–85°C for 6 h) to form the chromenone backbone, followed by methoxy and methyl group introduction via alkylation or methylation agents .

- Cyclization with ammonium acetate : React 8-(cyclopentyloxy)-4-hydroxy-7-methoxy-2H-chromen-2-one with ammonium acetate and acetic acid in toluene under reflux. This method emphasizes azeotropic water removal and recrystallization for purification .

Q. Table 1: Synthetic Route Comparison

| Method | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Acid-catalyzed | Resorcinol, malic acid, H₂SO₄ | ~60% | |

| Cyclization with NH₄OAc | Toluene, acetic acid, reflux | ~75% |

Q. Which spectroscopic techniques are recommended for structural characterization?

- Methodological Answer :

- X-ray crystallography : Resolves crystal packing and confirms planar chromenone rings, as demonstrated for analogs like 4-Amino-8-cyclopentyloxy-7-methoxy-2H-chromen-2-one .

- NMR spectroscopy : ¹H and ¹³C NMR identify methoxy (-OCH₃) and methyl (-CH₃) groups. For example, methyl protons typically appear at δ 2.3–2.5 ppm in CDCl₃ .

- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., C₁₁H₁₀O₃: 190.26 g/mol) and fragmentation patterns .

Q. How should researchers ensure compound stability during storage?

- Methodological Answer :

- Store in airtight, light-resistant containers at room temperature (RT). Related coumarins like 8-Acetyl-7-hydroxy-2H-chromen-2-one remain stable under these conditions for >12 months .

- Monitor purity via HPLC (≥95% by LC/MS-UV) and avoid aqueous environments to prevent hydrolysis .

Advanced Research Questions

Q. How can contradictions in bioactivity data for derivatives be resolved?

- Methodological Answer :

- Assay standardization : Compare bioactivity under consistent conditions (e.g., cell lines, concentrations). For example, discrepancies in anti-inflammatory activity may arise from varying cyclopentyloxy group conformations .

- Purity validation : Use HPLC to rule out impurities (e.g., 7-Methoxy-8-methyl-3-(2-methyl-thiazol-4-yl)-chromen-4-one requires ≥95% purity for reliable results) .

- Structure-activity relationship (SAR) studies : Modify substituents (e.g., replacing methyl with isopentenyl groups) to isolate functional group contributions .

Q. What strategies improve regioselectivity during methoxy/methyl group introduction?

- Methodological Answer :

- Protecting groups : Temporarily block reactive sites (e.g., acetylation of hydroxyl groups) to direct methylation to the desired position .

- Directed ortho-metalation : Use lithiation agents to selectively functionalize the chromenone ring .

- Microwave-assisted synthesis : Enhances reaction specificity and reduces byproduct formation compared to traditional heating .

Q. How can computational modeling predict reactivity in novel reactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate transition states for methoxy group migration or methyl radical interactions. For example, studies on chromenone derivatives show planar ring systems stabilize reaction intermediates .

- Molecular docking : Predict binding affinities for biological targets (e.g., cyclooxygenase-2) by simulating interactions with the methoxy-methyl substituent .

Q. Table 2: Computational Parameters for Reactivity Prediction

| Parameter | Value/Description | Reference |

|---|---|---|

| DFT Functional | B3LYP/6-311+G(d,p) | |

| Docking Software | AutoDock Vina |

Data Contradiction Analysis

Q. Why do X-ray structures of similar compounds show planar vs. non-planar chromenone rings?

- Methodological Answer :

- Crystallographic environment : Hydrogen bonding (e.g., N–H···O in 4-Amino-8-cyclopentyloxy-7-methoxy-2H-chromen-2-one) enforces planarity, while bulky substituents (e.g., cyclopentyl groups) induce slight distortions .

- Thermal motion analysis : Compare atomic displacement parameters (ADPs) to distinguish static disorder from dynamic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.